molecular formula C16H17N3O5 B5696720 N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide

N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5696720
M. Wt: 331.32 g/mol
InChI Key: MOEHHYQWUYAEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for scientists studying a range of different biological processes. In

Mechanism of Action

The mechanism of action of N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide involves its ability to bind to the ryanodine receptor. This binding inhibits the release of calcium ions from intracellular stores, leading to a decrease in calcium signaling within cells. This mechanism of action has been well-characterized through a variety of biochemical and biophysical techniques.
Biochemical and Physiological Effects:
N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide has a variety of biochemical and physiological effects. In addition to its effects on calcium signaling, this compound has been shown to affect the activity of several other ion channels, including potassium channels and sodium channels. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of different diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its specificity. This compound has a well-defined mechanism of action and targets a specific ion channel, making it a valuable tool for studying the effects of altered calcium signaling on biological processes. However, one limitation of using this compound is its potential toxicity. While it has been shown to be safe at low concentrations, higher concentrations may have adverse effects on cells and tissues.

Future Directions

There are several future directions for research on N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide. One area of interest is its potential therapeutic applications. This compound has been shown to have anti-inflammatory effects and may be useful in the treatment of diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the effects of altered calcium signaling on muscle function and other physiological processes. Finally, there is potential for the development of new compounds based on the structure of N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide that may have improved specificity and efficacy for use in scientific research.

Synthesis Methods

The synthesis of N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide involves several steps. The starting material is 2-pyridinecarboximidamide, which is reacted with trimethoxybenzoic anhydride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to yield the final product. This synthesis method has been optimized through several rounds of experimentation, resulting in high yields and purity of the final product.

Scientific Research Applications

N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide has been used in a variety of scientific research applications. One of its primary uses is in the study of calcium signaling pathways. This compound has been shown to inhibit the activity of the ryanodine receptor, a calcium channel that plays a critical role in muscle function. By inhibiting this receptor, N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide can be used to study the effects of altered calcium signaling on muscle function.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-21-12-8-10(9-13(22-2)14(12)23-3)16(20)24-19-15(17)11-6-4-5-7-18-11/h4-9H,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEHHYQWUYAEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide

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